Product packaging for (6-Bromopyridin-2-YL)(phenyl)methanol(Cat. No.:CAS No. 234111-09-2)

(6-Bromopyridin-2-YL)(phenyl)methanol

Cat. No.: B3021715
CAS No.: 234111-09-2
M. Wt: 264.12 g/mol
InChI Key: IDLSUQMYDRYHFS-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)(phenyl)methanol ( 181647-45-0) is a bromine-substituted pyridine derivative of significant interest in advanced synthetic and catalytic chemistry. With the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol, this compound serves as a versatile precursor for the development of complex multidentate ligands . These ligands are frequently employed to coordinate transition metal ions, such as copper and iron, creating functional models that mimic the active sites of metalloenzymes . Specifically, researchers utilize such scaffolds to replicate structural motifs found in nature, like the 3-histidine or 2-histidine-1-carboxylate facial triads, which are crucial for supporting high-valent metal-oxo species capable of activating strong C–H bonds . The presence of both a reactive bromine atom and a benzhydrol group on the pyridine ring allows for diverse functionalization pathways, making it a key intermediate in the pursuit of novel biomimetic catalysts for oxidation chemistry and other transformative reactions . This product is intended for research investigations and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO B3021715 (6-Bromopyridin-2-YL)(phenyl)methanol CAS No. 234111-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyridin-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSUQMYDRYHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616267, DTXSID501294944
Record name (6-Bromopyridin-2-yl)(phenyl)methanol
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Record name 6-Bromo-α-phenyl-2-pyridinemethanol
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Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234111-09-2, 181647-45-0
Record name 6-Bromo-α-phenyl-2-pyridinemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromopyridin-2-yl)(phenyl)methanol
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Record name 6-Bromo-α-phenyl-2-pyridinemethanol
Source EPA DSSTox
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Synthetic Methodologies for 6 Bromopyridin 2 Yl Phenyl Methanol

Organometallic Approaches

Organometallic chemistry provides the most direct routes to (6-Bromopyridin-2-YL)(phenyl)methanol (B71518). These syntheses typically start from 2,6-dibromopyridine (B144722), leveraging halogen-metal exchange reactions to create a nucleophilic carbon center on the pyridine (B92270) ring, which then attacks an electrophilic carbonyl carbon.

A primary and highly effective method for synthesizing the target compound involves the selective mono-lithiation of 2,6-dibromopyridine through a halogen-lithium exchange reaction. This approach takes advantage of the greater reactivity of one bromine atom, allowing for controlled, stepwise functionalization.

The reaction is typically carried out at cryogenic temperatures, such as -78 °C, to ensure high selectivity and prevent side reactions. prepchem.com An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added slowly to a solution of 2,6-dibromopyridine in an ethereal solvent like diethyl ether. prepchem.com This results in the exchange of one bromine atom for a lithium atom, generating the highly reactive intermediate, (6-bromopyridin-2-yl)lithium. The stability of this lithiated species is crucial and requires maintaining low temperatures throughout the process.

This method has been successfully used to synthesize the precursor 6-bromo-2-pyridinecarboxaldehyde by quenching the lithiated intermediate with dimethylformamide (DMF). prepchem.com A similar protocol can be applied to produce this compound by using benzaldehyde (B42025) as the electrophile. The low temperature and controlled addition of the organolithium reagent are key to achieving mono-substitution and preventing the formation of di-substituted byproducts.

Table 1: Reaction Conditions for Halogen-Lithium Exchange

ParameterConditionSource
Starting Material 2,6-Dibromopyridine prepchem.com
Reagent n-Butyllithium (n-BuLi) prepchem.com
Solvent Diethyl ether prepchem.com
Temperature -78 °C prepchem.com
Key Feature Selective mono-lithiation prepchem.com

The formation of a Grignard reagent offers another pathway to generate a nucleophilic pyridyl species. However, when starting with 2,6-dibromopyridine, controlling the selectivity can be challenging. The reaction of 2,6-dibromopyridine with magnesium metal can lead to the formation of a di-magnesium compound. researchgate.net Subsequent reaction of this di-Grignard reagent with benzaldehyde results in the formation of the di-substituted product, 2,6-bis-(phenylhydroxymethyl)-pyridine, rather than the desired mono-substituted compound. researchgate.net

To enhance the efficiency and potentially the selectivity of Grignard reagent formation, "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can be employed. This complex is known to significantly accelerate the halogen-magnesium exchange reaction under mild conditions. While specific applications of Turbo Grignard reagents for the selective mono-functionalization of 2,6-dibromopyridine to yield the target alcohol are not extensively detailed, their general utility in preparing highly functionalized Grignard reagents suggests they are a viable tool for this transformation.

Following the successful generation of the organometallic intermediate, either (6-bromopyridin-2-yl)lithium or its Grignard equivalent, the next crucial step is the nucleophilic addition to a carbonyl compound. The reaction with benzaldehyde yields the parent compound, this compound.

This reaction proceeds by the nucleophilic attack of the pyridyl anion on the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate is a lithium or magnesium alkoxide, which is then protonated during an acidic workup to yield the final secondary alcohol. This synthetic step is versatile and can be extended to a range of substituted benzaldehydes. By employing different benzaldehyde derivatives, a variety of substituted diaryl methanol (B129727) compounds can be synthesized, allowing for the introduction of diverse functional groups onto the phenyl ring.

Alternative Synthetic Routes from Pyridine Carboxaldehydes

An alternative and highly effective strategy avoids the selectivity issues associated with di-halogenated precursors by starting with a mono-substituted pyridine. This route involves the reaction of 6-bromopyridine-2-carboxaldehyde with a phenyl-organometallic reagent.

In this approach, either phenyllithium (B1222949) or a phenyl Grignard reagent, such as phenylmagnesium bromide, is added to a solution of 6-bromopyridine-2-carboxaldehyde. wikipedia.orgyoutube.com The phenyl anion acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form the corresponding secondary alcohol after an aqueous workup. youtube.com This method is straightforward and generally provides high yields of the desired product, this compound, as the regiochemistry is pre-determined by the starting materials. The precursor, 6-bromopyridine-2-carboxaldehyde, can be synthesized from 2,6-dibromopyridine as described previously or is commercially available. prepchem.com

Table 2: Comparison of Starting Materials for Organometallic Routes

Starting MaterialOrganometallic Reagent GeneratedSubsequent ReactionKey Advantage
2,6-Dibromopyridine(6-bromopyridin-2-yl)lithiumAddition to BenzaldehydeUtilizes a simple precursor
6-Bromopyridine-2-carboxaldehydePhenyllithium or Phenylmagnesium bromideAddition to the aldehydeAvoids selectivity issues

Comparative Analysis of Synthetic Efficiencies and Selectivity

When comparing the synthetic methodologies, the choice of starting material—either 2,6-dibromopyridine or 6-bromopyridine-2-carboxaldehyde—is the most critical factor influencing both efficiency and selectivity.

The halogen-lithium exchange route starting from 2,6-dibromopyridine offers a direct approach using a relatively simple precursor. Its primary advantage is the ability to achieve selective mono-functionalization. However, this selectivity is highly dependent on stringent reaction conditions, specifically the maintenance of cryogenic temperatures (-78 °C), which can be a limitation for large-scale synthesis. prepchem.com Deviation from these conditions can lead to a loss of selectivity and the formation of di-substituted byproducts.

The Grignard reagent-mediated synthesis from 2,6-dibromopyridine is less favorable due to a significant lack of selectivity. The common formation of a di-magnesium species leads to di-substitution as the major product, making this route inefficient for obtaining this compound. researchgate.net While Turbo Grignard reagents might offer improved performance, the inherent challenge of controlling the reaction at two identical reactive sites remains.

Advanced Chemical Transformations and Derivatization Strategies of 6 Bromopyridin 2 Yl Phenyl Methanol

Oxidation Reactions to Corresponding Ketone Derivatives

The oxidation of the secondary alcohol group in (6-Bromopyridin-2-YL)(phenyl)methanol (B71518) to a ketone is a fundamental transformation that paves the way for further derivatization. This conversion is crucial for accessing a wide range of compounds, including important ligand precursors.

Conversion to (6-Bromopyridin-2-YL)(phenyl)methanone

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanone is efficiently achieved through the oxidation of this compound. A common and effective method employs manganese dioxide (MnO2) as the oxidizing agent. This reagent is particularly well-suited for the oxidation of benzylic alcohols. youtube.com The reaction is typically performed in a suitable organic solvent, such as chloroform, dichloromethane (B109758), or ethyl acetate (B1210297), at room temperature.

The heterogeneous nature of the reaction, with the insoluble MnO2, often necessitates a simple filtration step for workup, followed by solvent evaporation to isolate the desired ketone product. acs.org Yields for this type of oxidation are generally good, though they can be influenced by the quality and activation state of the manganese dioxide used. acsgcipr.org One reported synthesis describes adding MnO2 to a solution of the alcohol in ether and ethyl acetate and stirring for several hours to achieve the conversion.

Table 1: Representative Conditions for the Oxidation of this compound

Oxidizing Agent Solvent System Reaction Time Workup Procedure Typical Yield
Manganese Dioxide (MnO2) Ether / Ethyl Acetate 4 hours Filtration through celite, column chromatography 39% nih.gov

Mechanistic Considerations of Oxidation Pathways

The mechanism for the oxidation of alcohols by manganese dioxide is complex and believed to occur on the surface of the solid oxidant. acsgcipr.org While not fully elucidated, a widely accepted pathway for benzylic alcohols involves a radical mechanism. jove.com

The proposed steps are as follows:

Adsorption: The alcohol molecule adsorbs onto the surface of the manganese dioxide particles.

Complex Formation: The hydroxyl group of the alcohol coordinates with a manganese(IV) center on the surface. jove.com

Hydrogen/Electron Transfer: A concerted or sequential transfer occurs. This involves the transfer of the hydroxyl proton to an oxide on the MnO2 surface and the homolytic cleavage of the C-H bond at the carbinol carbon. The Mn(IV) is reduced to Mn(III), generating a resonance-stabilized benzylic radical intermediate. jove.com

Second Electron Transfer & Product Formation: A further electron transfer from the organic radical to another Mn(III) or Mn(IV) center results in the formation of the ketone and Mn(II) (as Mn(OH)2 or MnO). jove.com

Desorption: The newly formed ketone product, (6-Bromopyridin-2-YL)(phenyl)methanone, desorbs from the manganese oxide surface, regenerating the active site for another catalytic cycle.

The selectivity of MnO2 for benzylic and allylic alcohols over saturated alcohols is attributed to the stability of the radical intermediate formed during the reaction. jove.com

Imine Formation from Ketone Derivatives

The ketone, (6-Bromopyridin-2-YL)(phenyl)methanone, is an excellent precursor for the synthesis of imines, also known as Schiff bases. These compounds are highly valuable as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions.

Condensation with Anilines to Yield Iminopyridine Ligands

Iminopyridine ligands are readily synthesized through the acid-catalyzed condensation reaction of (6-Bromopyridin-2-YL)(phenyl)methanone with substituted anilines. This reaction typically involves refluxing the ketone and the aniline (B41778) in a solvent such as ethanol (B145695) or toluene, often with a catalytic amount of a strong acid like hydrochloric acid or p-toluenesulfonic acid. The acid protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline's amino group. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

For example, the reaction with 2,6-dimethylaniline (B139824) yields N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline. nih.gov The steric hindrance from the ortho-methyl groups on the aniline can influence the reaction rate and the final geometry of the resulting ligand.

Table 2: Synthesis of Iminopyridine Ligands from (6-Bromopyridin-2-YL)(phenyl)methanone

Aniline Reactant Solvent Catalyst Product
2,6-Dimethylaniline Ethanol Hydrochloric acid (catalytic) N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline nih.gov

Structural Analysis of Derived Iminopyridine Cores

The iminopyridine core forms a bidentate N,N' chelate system, where the pyridine (B92270) nitrogen and the imine nitrogen act as donor atoms. When complexed with a metal ion, such as zinc(II), these ligands form a stable five-membered chelate ring. nih.gov

X-ray crystallographic studies of complexes like {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc reveal key structural features. The geometry around the metal center is often a distorted tetrahedron. nih.gov The steric bulk of substituents on the aniline ring can cause significant distortions from ideal geometry. For instance, in the aforementioned zinc complex, the dihedral angle between the pyridine and the phenyl rings attached to the imine carbon is 66.62°. nih.gov This twisting is a direct result of the steric pressure exerted by the ligand's substituents and packing forces within the crystal lattice. nih.gov The bond lengths within the chelate ring are consistent with an unreduced ligand, showing localized C=N double and C-C single bonds. nih.gov

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position of the pyridine ring is a key handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions. acs.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Palladium-catalyzed reactions are particularly prevalent. acs.org The this compound or its ketone derivative can be coupled with a variety of partners.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (e.g., a phenylboronic acid) to form a C-C bond, yielding a biaryl structure. These reactions typically use a palladium catalyst like Pd(PPh3)4 and a base such as Ba(OH)2 or K2CO3. acs.orgresearchgate.net

Sonogashira Coupling: This involves coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl group at the 6-position. This is a powerful method for creating conjugated systems. rsc.org

Heck Coupling: This reaction forms a C-C bond by coupling the bromopyridine with an alkene.

Buchwald-Hartwig Amination: This allows for the formation of a C-N bond by coupling with an amine, which is useful for synthesizing more complex ligand architectures or biologically active molecules. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. acs.orgrsc.org These cross-coupling strategies dramatically expand the chemical space accessible from the this compound scaffold, enabling the synthesis of a diverse array of functionalized pyridine derivatives.

Table of Compounds

Compound Name
This compound
(6-Bromopyridin-2-YL)(phenyl)methanone
Manganese dioxide
N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline
{N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc
p-Toluenesulfonic acid
2,6-dimethylaniline
Aniline
Phenylboronic acid
Palladium(0) tetrakis(triphenylphosphine)
Barium hydroxide

Suzuki-Miyaura Coupling with Boronic Acids/Esters for Aryl Substitution

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom at the 6-position of the pyridine ring serves as an excellent handle for this transformation, allowing for the introduction of various aryl or heteroaryl substituents. This reaction effectively replaces the bromine atom, leading to the synthesis of (6-arylpyridin-2-yl)(phenyl)methanol derivatives.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system like dioxane, toluene, or aqueous DME. The choice of boronic acid or ester dictates the nature of the aryl group being introduced. This methodology is highly valued for its tolerance of a wide range of functional groups and its generally high yields.

A key application of this reaction is in the multi-step synthesis of complex ligands, where the (6-bromopyridin-2-yl)-arylmethanol substrate undergoes Suzuki coupling as a crucial step. For instance, in the synthesis of pyridine-2-phenolate-6-arylmethine ligands, a (6-bromopyridin-2-yl)-arylmethanol derivative is coupled with a boronic ester to build a more complex scaffold.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromopyridine Derivatives

CatalystBaseSolventAryl SourceProduct TypeYield
Pd(PPh₃)₄K₂CO₃Toluene/H₂OPhenylboronic acid6-Phenylpyridine derivativeGood
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)pyridine derivativeHigh
PdCl₂(dppf)Cs₂CO₃DMEThiophen-2-ylboronic acid6-(Thiophen-2-yl)pyridine derivativeGood

This table presents generalized conditions based on typical Suzuki-Miyaura reactions of bromopyridines. Specific yields are substrate-dependent.

Palladium-Catalyzed C-H Arylation for Extended Conjugated Systems

Palladium-catalyzed C-H arylation represents a modern and atom-economical approach to forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. For a substrate like this compound, the pyridine nitrogen can act as a directing group to facilitate the ortho-arylation of the phenyl ring. This regioselective functionalization allows for the synthesis of extended π-conjugated systems, which are of interest in materials science and medicinal chemistry.

While direct C-H arylation on this compound itself is not extensively documented, studies on similar structures, such as 2-phenylpyridine (B120327) and N-benzylpiperidines, provide strong evidence for the feasibility of this transformation. In these systems, a palladium catalyst, often in conjunction with an oxidant and a ligand, activates a C-H bond at the ortho position of the phenyl ring, which then couples with an arylating agent.

The reaction conditions typically involve a palladium(II) salt like Pd(OAc)₂, an oxidant such as Ag₂CO₃ or benzoquinone, and an aryl source, which can be an arylboronic acid, diaryliodonium salt, or another suitable reagent. The directing ability of the pyridine nitrogen is crucial for the regioselectivity of the arylation. This strategy offers a direct route to biaryl motifs, extending the conjugation of the molecule.

Multi-Step Ligand Synthesis Utilizing the Compound as a Precursor

The structural framework of this compound and its derivatives makes it a valuable building block in the synthesis of sophisticated polydentate ligands for coordination chemistry.

Tris(2-pyridylmethyl)amine (TPA) and its derivatives are well-known tripodal tetradentate ligands. The bromo-substituted analogue, Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), is a valuable precursor for further functionalization. While TPABr₃ is not directly synthesized from this compound, its synthesis starts from the closely related (6-bromo-2-pyridyl)methanol.

The established synthesis involves a multi-step sequence:

Mesylation: The hydroxyl group of (6-bromo-2-pyridyl)methanol is converted to a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA).

Azidation: The mesylate is then displaced by an azide (B81097) group via an SN2 reaction with sodium azide (NaN₃).

Reduction: The resulting organic azide is reduced to a primary amine, (6-bromopyridin-2-yl)methanamine, using a reducing agent such as triphenylphosphine (B44618) (PPh₃) followed by hydrolysis.

Final Assembly: The primary amine is then reacted with two equivalents of the previously synthesized mesylate to afford the target tripodal ligand, TPABr₃.

This synthetic route highlights the utility of the (6-bromopyridin-2-yl)methanol (B21163) core in building complex molecular architectures.

This compound serves as a key intermediate in the synthesis of pyridine-2-phenolate-6-arylmethine ligands. These ligands are used in the development of post-metallocene catalysts for olefin polymerization. researchgate.netquimicaorganica.org

A representative multi-step synthesis is as follows:

Starting Material: The synthesis begins with a (6-bromopyridin-2-yl)-arylmethanol substrate.

Suzuki Coupling: This substrate undergoes a Suzuki-Miyaura coupling with a protected phenoxy boronic ester to form a biaryl structure.

Further Modifications: The resulting intermediate then undergoes a series of reactions which may include acetylation, reductive hydrogenation, and deprotection to yield the final pyridine-2-phenolate-6-arylmethine ligand. researchgate.netquimicaorganica.org

This pathway demonstrates the strategic use of the bromo-functionality for building complex ligand frameworks through cross-coupling chemistry.

The bromine atom on the pyridine ring of this compound is amenable to other palladium-catalyzed reactions beyond Suzuki coupling, such as carbonylation and Stille coupling.

Carbonylation: This reaction involves the insertion of carbon monoxide (CO) into the carbon-bromine bond. Palladium-catalyzed carbonylation of 2-bromopyridines in the presence of an amine and an alkyne can lead to the formation of indolizine (B1195054) derivatives in a one-pot, multi-component reaction. This process offers a modular approach to constructing complex heterocyclic systems.

Stille Coupling: The Stille reaction couples the bromopyridine with an organotin reagent (organostannane) in the presence of a palladium catalyst. nih.govlibretexts.org This reaction is highly versatile, allowing for the formation of C-C bonds with a wide variety of organic groups (aryl, vinyl, alkyl, etc.) attached to the tin atom. nih.govlibretexts.org While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable tool for creating complex molecules where other coupling methods might fail. nih.govlibretexts.org

Table 2: Functionalization via Carbonylation and Stille Coupling

ReactionCatalystCoupling PartnerProduct Feature
Carbonylative CyclizationPd(OAc)₂/LigandImine, Alkyne, COFused Indolizine Ring
Stille CouplingPd(PPh₃)₄Aryl-SnBu₃Biaryl Moiety
Stille CouplingPd₂(dba)₃/LigandVinyl-SnBu₃Styrenyl Moiety

Other Functional Group Interconversions and Chain Elongation

The hydroxyl group of this compound provides another site for chemical modification, allowing for various functional group interconversions and chain elongation strategies.

A primary route for further functionalization involves converting the alcohol into a better leaving group, such as an alkyl halide. This can be achieved using standard reagents:

Thionyl chloride (SOCl₂): Converts the alcohol to the corresponding chloride, (6-bromopyridin-2-yl)(phenyl)methyl chloride.

Phosphorus tribromide (PBr₃): Converts the alcohol to the corresponding bromide, (6-bromopyridin-2-yl)(phenyl)methyl bromide.

Once converted to an alkyl halide, the molecule can undergo nucleophilic substitution reactions with a wide range of nucleophiles, leading to chain elongation and the introduction of new functional groups.

Examples of Subsequent Reactions:

Williamson Ether Synthesis: Reaction of the alkyl halide with an alkoxide (RO⁻) yields an ether (R-O-CH(Ph)(C₅H₃NBr)).

Cyanide Substitution: Reaction with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, effectively elongating the carbon chain.

Azide Substitution: Reaction with sodium azide followed by reduction provides a route to the corresponding amine.

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a diverse array of more complex molecules.

Coordination Chemistry and Metal Complexation of 6 Bromopyridin 2 Yl Phenyl Methanol Derivatives

Complexation with Diverse Transition Metal Ions

The pyridine-alkoxide framework derived from (6-bromopyridin-2-yl)(phenyl)methanol (B71518) and its analogues provides a robust platform for creating stable transition metal complexes. The specific nature of the metal ion and the steric and electronic properties of the ligand substituents dictate the coordination geometry and subsequent reactivity of the resulting complex. nih.gov

Zinc(II), with its d¹⁰ electronic configuration, typically favors a tetrahedral coordination environment. When complexed with derivatives of this compound, such as α-iminopyridine ligands, zinc(II) cations consistently form complexes with a distorted tetrahedral geometry. nih.govresearchgate.net In a representative crystal structure of a dichloridozinc complex with an N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline ligand, the Zn²⁺ cation is coordinated by two nitrogen atoms from the bidentate ligand and two chloride atoms. nih.gov The geometry is significantly distorted from ideal tetrahedral, as quantified by the τ₄ parameter of 0.8999, where a value of 1 represents a perfect tetrahedral geometry. nih.gov The zinc cation lies notably above the plane formed by the chelate ring. nih.gov This distorted geometry is common in four-coordinate zinc complexes and is crucial for its role in biological systems and catalysis. researchgate.netresearchgate.net

Table 1: Selected Structural Data for a Representative Zinc(II) Complex

Parameter Value Reference
Metal Ion Zn(II) nih.gov
Coordination Geometry Distorted Tetrahedral nih.govresearchgate.net
τ₄ Parameter 0.8999 nih.gov

Iron complexes featuring pyridine-based ligands are of significant interest for their ability to model the active sites of iron-containing enzymes. rsc.org Ligands derived from this compound can coordinate to both Fe(II) and Fe(III) centers, typically forming octahedral complexes. mdpi.com These synthetic analogues are instrumental in studying the structure-function relationships of metalloenzymes and in developing catalysts for specific reactions. For instance, iron(III) complexes with functionalized pyridine (B92270) ligands have been synthesized to explore how modifications to the ligand framework can tune the electrochemical properties and thermodynamic stability of the complex. rsc.org Such tuning is critical in bioinorganic modeling, where the goal is to replicate the subtle electronic and steric environment of an enzyme's active site. rsc.org Researchers have also prepared dinuclear and polymeric iron complexes, where bridging ligands connect multiple iron centers, mimicking more complex biological structures. mdpi.com These models are valuable for investigating phenomena like oxygen activation and electron transfer in biological systems. nih.gov

Copper complexes with pyridine-alkoxide type ligands serve as important models for copper-containing enzymes, particularly those involved in oxygen activation, such as superoxide (B77818) dismutase (SOD). digitellinc.comnih.gov These ligands can stabilize both Cu(I) and Cu(II) oxidation states, a key feature for mimicking the redox activity of these enzymes. digitellinc.com The coordination environment around the copper center can vary, including distorted tetrahedral and square planar or square pyramidal geometries, which influences the complex's reactivity. mdpi.comresearchgate.net The mimicry of SOD activity involves catalyzing the dismutation of superoxide into molecular oxygen and hydrogen peroxide. digitellinc.com Synthetic copper complexes based on pyridine ligands are designed to replicate the structural and functional properties of the native enzyme's active site. digitellinc.comnih.gov Studies on these biomimetic complexes provide insight into the mechanisms of oxygen activation and help in the development of therapeutic agents that can modulate oxidative stress. digitellinc.com

Derivatives of this compound, particularly as pyridine-alkoxide ligands, are effective in stabilizing Group 4 metals like titanium(IV) and zirconium(IV). acs.org The resulting complexes have shown significant utility as precatalysts in the field of olefin polymerization. acs.orgresearchgate.net Typically, two bidentate pyridine-alkoxide ligands coordinate to the metal center to form a distorted octahedral complex. nih.gov These complexes become active polymerization catalysts upon activation with a co-catalyst, most commonly methylaluminoxane (B55162) (MAO). researchgate.net Zirconium-based catalysts generally exhibit higher activity for propylene (B89431) polymerization compared to their titanium analogues, which is attributed to the larger size of the zirconium ion facilitating monomer coordination. researchgate.netnih.gov However, the titanium-based systems sometimes produce polymers with higher molecular weights. researchgate.net The electronic and steric properties of the pyridine-alkoxide ligand can be modified to tune the catalyst's activity, selectivity, and the properties of the resulting polymer. acs.orgnih.gov

Ruthenium(II) generally forms stable six-coordinate octahedral complexes. acs.org These complexes are effective catalysts for hydrogen borrowing or transfer hydrogenation reactions, including the N-alkylation of amines and the α- or β-alkylation of ketones and alcohols, using alcohols as alkylating agents. acs.orgresearchgate.net Ruthenium complexes with pyridine-alkoxide ligands have also been developed for the selective oxidation of alcohols. frontiersin.org The stability of these complexes allows for their isolation and characterization, providing valuable mechanistic insights into the catalytic processes.

The 2-phenylpyridine (B120327) moiety inherent in the structure of this compound is a classic ligand for forming highly stable, luminescent cyclometalated iridium(III) complexes. nih.gov In these complexes, the ligand acts as a bidentate C^N donor, forming one bond to iridium via the pyridine nitrogen and a second, covalent bond via a carbon atom on the phenyl ring. nih.gov This cyclometalation process typically leads to the formation of highly stable, distorted octahedral Ir(III) complexes. analis.com.my These complexes are of immense interest due to their potent photophysical properties, particularly their strong phosphorescence at room temperature. acs.orgresearchgate.net The emission color, quantum yield, and lifetime can be systematically tuned by modifying the substituents on the phenylpyridine ligand or by changing the ancillary ligands in the complex. researchgate.netelsevierpure.com The highest occupied molecular orbital (HOMO) in these complexes is generally a mix of iridium d-orbitals and phenyl π-orbitals, while the lowest unoccupied molecular orbital (LUMO) is often located on an ancillary ligand. nih.govrsc.org This electronic structure facilitates efficient metal-to-ligand charge transfer (MLCT) transitions, which are responsible for their luminescence. chemrxiv.org

Table 2: Summary of Metal Complexes and Applications

Metal Ion(s) Typical Geometry Key Application / Research Focus
Zinc(II) Distorted Tetrahedral Lewis Acid Catalysis, Structural Models
Iron(II/III) Octahedral Bioinorganic Modeling of Metalloenzymes
Copper(I/II) Tetrahedral / Square Planar Oxygen Activation Mimicry, SOD Models
Titanium(IV), Zirconium(IV) Octahedral Olefin Polymerization Catalysis
Palladium(II) Square Planar Catalytic Intermediates (Cross-Coupling)
Ruthenium(II) Octahedral Catalysis (Transfer Hydrogenation, Oxidation)

Analysis of Ligand Binding Modes and Coordination Geometries

The coordination chemistry of this compound and its derivatives is characterized by the versatile binding capabilities of the pyridyl-alcohol framework. The presence of both a nitrogen atom within the pyridine ring and an oxygen atom from the methanol (B129727) group allows for a range of coordination modes, which are significantly influenced by the steric and electronic properties of the ligand and the nature of the metal center.

Monodentate, Bidentate, and Polydentate Chelation Architectures

The structural diversity of metal complexes derived from this compound is rooted in its ability to act as a monodentate, bidentate, or part of a larger polydentate ligand system.

Monodentate Coordination: In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center through the nitrogen atom of the pyridine ring. This type of interaction is common for pyridine-based ligands. acs.org The alcohol group in this arrangement may remain uncoordinated or participate in hydrogen bonding within the crystal lattice.

Bidentate Chelation: The ligand can also exhibit bidentate coordination by involving both the pyridine nitrogen and the alcohol oxygen in binding to a single metal center, forming a stable five-membered chelate ring. A key example is seen in the zinc(II) complex, {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc, which is derived from the corresponding ketone. nih.gov In this structure, the nitrogen atoms from the imine and the pyridine ring coordinate to the zinc center in a bidentate fashion. nih.gov This bidentate chelation imposes a rigid geometric constraint on the resulting metal complex. nih.gov

Polydentate Architectures: More elaborate ligand architectures incorporating the this compound moiety can lead to polydentate chelation. A prominent example is the synthesis of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), a tripodal tetradentate ligand. iucr.org This ligand is designed to encapsulate a metal ion, with the central nitrogen atom and the three pyridyl nitrogen atoms creating a well-defined coordination pocket. iucr.org Such polydentate ligands are of significant interest for their ability to form stable metal complexes and for their applications in catalysis and bioinorganic chemistry. iucr.org

Table 1: Coordination Modes of this compound Derivatives
Coordination ModeCoordinating AtomsExample Ligand/DerivativeResulting Structure
MonodentatePyridyl NitrogenThis compoundSimple coordination complex
BidentatePyridyl Nitrogen and Imine NitrogenN-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylanilineFive-membered chelate ring
Polydentate (Tetradentate)Central Amine Nitrogen and three Pyridyl NitrogensTris[(6-bromopyridin-2-yl)methyl]amine (TPABr3)Tripodal complex

Steric and Electronic Influences on Coordination Sphere Distortion

The geometry of the coordination sphere around a metal ion is significantly influenced by both steric and electronic factors originating from the ligand framework. numberanalytics.com In complexes of this compound and its derivatives, these effects can lead to distortions from idealized geometries.

Steric Hindrance: The presence of bulky substituents on the ligand can cause steric repulsion, forcing deviations in bond angles and distances within the coordination sphere. For instance, in the crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc, the distorted tetrahedral geometry around the zinc(II) cation is attributed to the steric pressure exerted by the ligand's substituents and packing constraints within the crystal lattice. nih.gov The spatial arrangement of the pyridine and phenyl rings, which are not coplanar, further contributes to this distortion. nih.gov The degree of steric hindrance is dependent on the size and shape of the ligands, as well as the coordination number of the metal center. numberanalytics.com

Electronic Effects: The electronic properties of substituents on the pyridine ring can modulate the donor ability of the nitrogen atom, thereby influencing the strength of the metal-ligand bond. Electron-donating groups enhance the basicity of the pyridine nitrogen, leading to stronger coordination, while electron-withdrawing groups have the opposite effect. nih.govacs.org These electronic modifications can lead to subtle changes in bond lengths and angles in the coordination sphere. nih.gov For example, in a series of NNN pincer-type ligands with different substituents on the 4-position of the pyridine ring, variations in the electronic nature of the substituents were shown to influence the geometry of the resulting copper(II) complexes. nih.gov

Table 2: Factors Influencing Coordination Sphere Distortion
FactorDescriptionEffect on Coordination SphereExample
Steric HindranceRepulsive interactions between bulky ligand substituents.Distortion from ideal geometry (e.g., tetrahedral), changes in bond angles and lengths.Distorted tetrahedral geometry in a zinc(II) complex due to bulky ligand substituents. nih.gov
Electronic EffectsInfluence of electron-donating or -withdrawing groups on the ligand's donor ability.Modulation of metal-ligand bond strength, subtle changes in bond lengths and angles.Substituents on the pyridine ring of NNN pincer ligands affecting the geometry of Cu(II) complexes. nih.gov

Ligand Redox Non-Innocence in Metal Complexes

Redox-non-innocent ligands are those for which the oxidation state is not clearly defined within a metal complex, meaning the ligand itself can actively participate in redox processes. mdpi.com While there is no direct evidence in the searched literature to classify this compound as a redox-non-innocent ligand, the broader class of α-iminopyridine ligands, which can be derived from it, is known for redox activity. nih.gov

In complexes with redox-active ligands, electron transfer can occur between the metal and the ligand, leading to ambiguity in the assignment of formal oxidation states. rsc.org This property is of great interest as it can open up new reaction pathways in catalysis. mdpi.com For instance, in a zinc(II) complex with an α-iminopyridine ligand, the chelate bond lengths were consistent with an unreduced ligand bound to the d10 zinc(II) cation, suggesting the ligand was "innocent" in this particular case. nih.gov However, with other transition metals that have more accessible redox states, the possibility of ligand-based redox events increases. The study of such complexes often involves a combination of spectroscopic techniques and theoretical calculations to elucidate the electronic structure and the distribution of electron density between the metal and the ligand.

Metal-Assisted Reactions within Coordination Complexes

Coordination of this compound derivatives to a metal center can facilitate a variety of chemical transformations, a field broadly known as metal-assisted reactions. A notable application of metal complexes derived from this ligand scaffold is in the realm of catalysis, particularly in olefin polymerization.

Group 4 complexes supported by ligands derived from (6-bromopyridin-2-yl)-arylmethanol have been synthesized and investigated as catalysts for ethylene (B1197577) polymerization. acs.orgcityu.edu.hk In these systems, the ligand framework, in conjunction with the metal center, plays a crucial role in the catalytic cycle. The substituents on the aryl group of the ligand were found to have a significant impact on the catalytic behavior of the resulting titanium complexes. acs.orgcityu.edu.hk For example, a 2-fluorophenyl derivative displayed high catalytic activity, while a 2,4,6-trifluorophenyl analogue produced polyethylene (B3416737) with a narrow molecular weight distribution, indicating a more controlled polymerization process. acs.orgcityu.edu.hk

These findings highlight how the ligand structure can be systematically modified to tune the catalytic properties of the metal complex. The metal center activates the substrates, and the ligand environment influences the stereochemistry and electronic properties of the active site, thereby controlling the outcome of the reaction. The development of such catalytic systems is a key area of research in organometallic chemistry, with the potential for producing new materials with desired properties. uchicago.eduuchicago.edu

Catalytic Applications of Metal Complexes Derived from 6 Bromopyridin 2 Yl Phenyl Methanol

Catalysis in Organic Synthesis

The unique N,O-donor set provided by the (6-Bromopyridin-2-YL)(phenyl)methanol (B71518) ligand framework is highly suitable for stabilizing transition metal centers in various oxidation states, making these complexes effective catalysts for a range of organic transformations.

C-C Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netnih.govmdpi.com While direct studies employing metal complexes of this compound as the primary catalyst are not extensively detailed, the structural components of the ligand are highly relevant to successful catalysis. Pyridine-containing ligands are frequently used in highly effective palladium catalysts for cross-coupling reactions. researchgate.net

The nitrogen atom of the pyridine (B92270) ring can coordinate to the metal center, influencing its electronic properties and stability, which are crucial for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov Moreover, derivatives of this scaffold have been successfully utilized as substrates in Suzuki coupling reactions to synthesize more complex molecular architectures, demonstrating the compatibility of the core structure with the reaction conditions. beilstein-journals.org The development of palladium and nickel catalysts with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands continues to expand the scope of the Suzuki-Miyaura reaction, and pyridine-based ligands like this compound represent a viable platform for designing new, efficient catalytic systems. nih.govresearchgate.net

Table 1: Examples of Palladium and Nickel Catalytic Systems Used in Suzuki-Miyaura Cross-Coupling Reactions.
Catalyst/PrecursorLigand TypeCoupling PartnersReference
Pd(OAc)2Bisimidazolium pincer ligandsAryl bromides nih.gov
(NHC)PdCl2(TEA)N-Heterocyclic Carbene (NHC)Aryl chlorides nih.gov
NiBr2·diglymePhosphine-based ligandsUnactivated tertiary alkyl electrophiles nih.gov
(P,N,P)PdCl2Pincer LigandAryl bromides researchgate.net

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have become a powerful tool for streamlining organic synthesis by avoiding the need for pre-functionalized starting materials. researchgate.net This field heavily relies on transition metal catalysts, with palladium, rhodium, and iridium complexes being particularly prominent. researchwithrutgers.comnsf.gov A common strategy involves the use of directing groups that coordinate to the metal center and position it in close proximity to a specific C-H bond, enabling selective activation.

The pyridine moiety within the this compound framework is an effective directing group. Ligands incorporating pyridine have been successfully used in various C-H functionalization reactions, including arylation and amidation. nsf.govmdpi.com For example, Ni(II), Pd(II), and Pt(II) complexes with tridentate N,C,N-cyclometalating ligands derived from di(2-pyridyl)benzene have been synthesized via base-assisted C-H activation methods. mdpi.com The ability of the pyridine nitrogen to act as an anchor for the metal catalyst makes ligands derived from this compound promising candidates for developing new catalytic systems for selective C-H functionalization.

Oxidative Dehydrogenation Reactions

Oxidative dehydrogenation is a key transformation that formally removes hydrogen from a substrate, leading to the formation of double bonds or oxidized products. Metal complexes derived from structures related to this compound have demonstrated clear activity in this area.

Research on ruthenium(II) complexes has shown that ligands containing a phenyl(pyridin-2-yl)methylamine framework can undergo oxidative dehydrogenation to the corresponding imine. This transformation is a critical step in catalytic cycles where an alcohol or amine is oxidized. For instance, Ru-PNN pincer catalysts have been studied for the dehydrogenation of alcohols, a process that can proceed through either inner- or outer-sphere mechanisms. nsf.gov The pyridine-based ligand plays a crucial role in these mechanisms by participating in metal-ligand cooperation. nsf.gov The ability of these complexes to facilitate the removal of H2 or its equivalents underscores their potential as catalysts for a variety of oxidative transformations.

Polymerization Catalysis, including Olefin Oligomerization and Polymerization

The field of olefin polymerization has been significantly advanced by the development of single-site catalysts, which allow for precise control over polymer properties. mdpi.com Metal complexes derived from this compound have been successfully employed as ligand precursors for highly active polymerization catalysts. researchgate.net

Specifically, a new series of titanium and zirconium complexes supported by [O,N,CH(Ar)]-type ligands have been synthesized. The preparation of these ligands begins with the reaction of 6-bromopyridine-2-carboxaldehyde with an aryllithium reagent, yielding a (6-bromopyridin-2-yl)-arylmethanol derivative. After further synthetic steps, these ligands are complexed with titanium precursors like Ti(CH2Ph)4.

When activated with a co-catalyst such as trityl borate (B1201080) ([Ph3C][B(C6F5)4]), these titanium complexes become active catalysts for ethylene (B1197577) polymerization. Studies have shown that these [O,N,CH(Ar)]-Ti systems exhibit higher activities compared to related [O,N,C(σ-aryl)] counterparts. The nature of the aryl substituent on the ligand framework has a notable impact on the catalytic performance and the properties of the resulting polyethylene (B3416737), such as molecular weight (Mw) and melting point (Tm).

Table 2: Ethylene Polymerization Results with [O,N,CH(Ar)]-Ti Catalysts Derived from (6-Bromopyridin-2-YL)(aryl)methanol Precursors.
Aryl (Ar) SubstituentActivity (kg PE mol-1 h-1 atm-1)Mw (x 103 g mol-1)Mw/Mn (PDI)Tm (°C)
2-FluorophenylUp to 800~175-376-~133-135
2,4,6-Trifluorophenyl--Down to 2.3-
1-Naphthyl-Higher Mw--
2-Naphthyl-Lower Mw--

Data represents a summary of findings where specific values may vary based on reaction conditions. The original research should be consulted for precise data.

Biomimetic Catalysis and Enzyme Active Site Models

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. nih.gov A common strategy involves designing metal complexes that model the structure and function of an enzyme's active site. rsc.org The this compound ligand, with its N,O-donor set, is well-suited for mimicking the coordination environment of various metalloenzymes.

Many enzymes, such as oxidoreductases and hydrolases, feature a metal center (e.g., iron, copper, zinc) coordinated by nitrogen and oxygen atoms from amino acid residues like histidine and aspartate. nih.govuobasrah.edu.iq The pyridine nitrogen and the deprotonated hydroxyl group of the ligand can effectively model this coordination. For instance, researchers have developed biomimetic models of [Fe]-hydrogenase using ligands that feature a pyridyl N, thioether S, and acyl C coordination mode to replicate the enzyme's active site. rsc.org The structural and electronic properties of the this compound ligand can be tuned by modifying the phenyl ring, allowing for the fine-tuning of the reactivity of the metal center to better mimic specific enzymatic functions.

Hydrogenation Catalysis

Hydrogenation is a fundamental chemical reaction with broad applications in the synthesis of fine chemicals, pharmaceuticals, and bulk materials. nih.govnih.gov The development of efficient homogeneous catalysts for hydrogenation often involves transition metals like ruthenium, rhodium, and iridium supported by carefully designed ligands. nih.govchiba-u.jp Pincer ligands, which bind to a metal center in a tridentate fashion, are particularly effective in this regard. digitellinc.com

While specific applications of this compound-derived complexes in hydrogenation catalysis are still an emerging area, the ligand scaffold is highly promising. It can be elaborated into pincer-type ligands that create a stable and well-defined coordination environment around the metal. Ruthenium complexes with PNP pincer ligands, for example, have been extensively studied for the hydrogenation of various substrates, including CO2. digitellinc.com The hemilabile nature of some pyridine-based ligands, where the pyridine can reversibly bind to the metal, can also be advantageous in catalysis by opening up a coordination site for substrate activation. nih.gov The combination of a robust coordinating pyridine and a reactive metal-alkoxide bond makes complexes of this compound attractive targets for the development of novel hydrogenation catalysts.

Advanced Spectroscopic and Structural Characterization of 6 Bromopyridin 2 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy provides critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For (6-Bromopyridin-2-YL)(phenyl)methanol (B71518), the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl and 6-bromopyridin-2-yl rings, as well as the methine and hydroxyl protons.

The phenyl group protons would likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. The protons of the 6-bromopyridine ring are expected to be observed as a set of coupled multiplets. Specifically, the proton at the 4-position would likely be a triplet, while the protons at the 3- and 5-positions would appear as doublets. The methine proton, being adjacent to both aromatic rings and the hydroxyl group, is anticipated to resonate as a singlet further downfield, likely around δ 5.8-6.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.20-7.50m
Pyridyl-H3~7.30d
Pyridyl-H4~7.70t
Pyridyl-H5~7.20d
CH-OH5.80-6.00s
OHVariablebr s

Predicted values are based on the analysis of structurally related compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the phenyl ring would typically resonate in the range of δ 125-130 ppm, with the ipso-carbon (the carbon attached to the methanol (B129727) group) appearing at a slightly different shift. The carbons of the 6-bromopyridine ring would also appear in the aromatic region, with their specific shifts influenced by the nitrogen atom and the bromine substituent. The carbon bearing the bromine atom (C6) is expected to be found around δ 140 ppm, while the C2 carbon, attached to the methanol group, would be significantly downfield, likely above δ 160 ppm. The methine carbon (CH-OH) is anticipated to have a chemical shift in the range of δ 70-80 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
Phenyl-C (ipso)~143
Phenyl-C (ortho, meta, para)125-130
Pyridyl-C2~161
Pyridyl-C3~121
Pyridyl-C4~137
Pyridyl-C5~127
Pyridyl-C6 (C-Br)~140
CH-OH70-80

Predicted values are based on the analysis of structurally related compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the detailed connectivity and spatial relationships within a molecule. science.govsdsu.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the coupling between the adjacent protons on the pyridine (B92270) ring (H3-H4, H4-H5). science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts. science.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, HMBC could show correlations from the methine proton to the ipso-carbons of both the phenyl and pyridyl rings, confirming their connectivity. science.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique can provide valuable information about the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would likely appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol group would likely be observed in the 1000-1200 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region. semanticscholar.orgacs.orgnih.govresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
O-H3200-3600Stretching (broad)
Aromatic C-H3000-3100Stretching
Aromatic C=C/C=N1400-1600Stretching
C-O1000-1200Stretching
C-Br500-600Stretching

Predicted values are based on the analysis of structurally related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl and bromopyridine chromophores. These aromatic systems typically exhibit π → π* transitions. The presence of the bromine atom and the nitrogen in the pyridine ring can influence the position and intensity of these absorption bands. It is anticipated that the spectrum would show strong absorptions in the UV region, likely with λ_max values between 200 and 300 nm. semanticscholar.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. A key feature would be the presence of an M+2 peak with nearly equal intensity to the M⁺ peak, which is a characteristic isotopic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). libretexts.orgresearchgate.net

Common fragmentation pathways would likely involve the loss of the hydroxyl group as a water molecule, or cleavage of the bond between the methine carbon and the aromatic rings, leading to the formation of characteristic fragment ions. For example, a fragment corresponding to the benzoyl cation or the 6-bromopyridin-2-yl cation might be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing the exact mass of a molecule with a high degree of accuracy. This capability allows for the determination of the elemental composition of a compound, a critical step in its characterization. For this compound and its derivatives, HRMS would be employed to confirm their synthesis and purity.

The theoretical exact mass of the parent compound, this compound (C₁₂H₁₀BrNO), can be calculated based on the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark for experimental determination.

Table 1: Theoretical Isotopic Mass of this compound

Formula Isotope Exact Mass
C₁₂H₁₀⁷⁹BrNO ⁷⁹Br 262.9949

In a typical HRMS experiment, a solution of the analyte is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The high resolving power of these instruments allows for the differentiation of ions with very similar masses, enabling the confident assignment of an elemental formula. For instance, in the analysis of a synthesized derivative, the experimentally determined exact mass would be compared to the theoretical mass of the expected product. A mass error of less than 5 parts per million (ppm) is typically considered confirmation of the assigned elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile molecules and non-covalent complexes, such as metal-ligand complexes. rsc.orguvic.ca This method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the integrity of the complex for mass analysis. rsc.org

For derivatives of this compound that are designed as ligands for metal coordination, ESI-MS is an invaluable tool to characterize the resulting metal complexes. The analysis can confirm the stoichiometry of the metal-ligand binding and provide information about the stability of the complex in solution.

In a typical ESI-MS experiment for a metal complex, a solution containing the ligand and a metal salt is infused into the ESI source. The resulting mass spectrum would be expected to show peaks corresponding to the molecular ion of the complex, for example, [M+H]⁺ or [M+Na]⁺ for the free ligand, and [M+L]ⁿ⁺ or [M+2L]ⁿ⁺ for the metal complexes, where M is the metal ion and L is the ligand. The charge state (n) and the m/z value of these peaks allow for the determination of the molecular weight of the complex and, consequently, the metal-to-ligand ratio. Tandem mass spectrometry (MS/MS) experiments can be further employed to study the fragmentation patterns of the complexes, providing insights into their connectivity and stability. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) Studies

Elucidation of Molecular and Crystal Structures

The molecular structure of a derivative of this compound, specifically the zinc(II) complex {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ² N,N′}dichloridozinc, has been elucidated by SCXRD. nih.goviucr.org The study reveals that the compound crystallizes in the monoclinic space group P2₁/c. iucr.org

The asymmetric unit of the crystal contains one molecule of the zinc complex and a disordered dichloromethane (B109758) solvent molecule. nih.govresearchgate.net The zinc(II) cation is coordinated by the two nitrogen atoms of the bidentate iminopyridine ligand and two chloride ions, resulting in a four-coordinate complex. nih.gov

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The SCXRD analysis of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ² N,N′}dichloridozinc provides a wealth of precise data on its molecular geometry.

Table 2: Selected Bond Lengths (Å) for {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ² N,N′}dichloridozinc nih.gov

Bond Length (Å)
Zn1—N2 2.051(2)
Zn1—N15 2.073(2)
Zn1—Cl24 2.228(1)
Zn1—Cl25 2.220(1)
N2—C7 1.361(5)
C7—C8 1.500(4)

Table 3: Selected Bond Angles (°) for {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ² N,N′}dichloridozinc nih.gov

Angle Degree (°)
N2—Zn1—N15 80.08(8)
Cl25—Zn1—Cl24 115.11(3)
N2—Zn1—Cl25 111.93(6)
N15—Zn1—Cl25 111.16(7)
N2—Zn1—Cl24 114.71(6)

The dihedral angle between the pyridine and the phenyl rings of the ligand backbone is 66.62(13)°. nih.goviucr.org This significant twist is likely due to steric hindrance between the substituents on the ligand and the constraints of crystal packing.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ² N,N′}dichloridozinc, no classical hydrogen bonds are observed between the complex molecules. nih.govresearchgate.net However, the crystal packing is stabilized by several short contacts that are less than the sum of the van der Waals radii. nih.gov A weak C—H···Cl interaction is present, which links the disordered solvent molecule to the complex. nih.gov The packing of the molecules within the unit cell does not show evidence of dimerization, which has been observed in similar base metal complexes. nih.gov

Determination of Metal Coordination Geometries and Distortions

The zinc(II) cation in {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ² N,N′}dichloridozinc adopts a distorted tetrahedral coordination geometry. nih.goviucr.org The four coordinating atoms are the two nitrogen atoms from the iminopyridine ligand and two chlorine atoms. nih.gov The degree of distortion from an ideal tetrahedral geometry can be quantified by the τ₄ parameter, which for this complex is 0.8999. nih.gov A value of 1 would represent a perfect trigonal bipyramidal geometry, while a value of 0 would indicate a perfect square planar geometry. A value of 0.86 is expected for an ideal tetrahedral geometry, indicating a significant distortion in this complex.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, ensuring its stoichiometric integrity. For this compound, the analysis focuses on determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). These experimentally determined values are then compared against the theoretical percentages calculated from its molecular formula, C₁₂H₁₁BrNO.

The theoretical composition is derived from the compound's molecular weight and the atomic weights of its constituent elements. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule and its purity. While specific experimental data for this compound is not detailed in the reviewed literature, the table below outlines the expected theoretical values that serve as a benchmark for stoichiometric confirmation.

Table 1: Theoretical Elemental Composition of this compound Calculated for the molecular formula C₁₂H₁₁BrNO (Molecular Weight: 265.13 g/mol )

ElementSymbolTheoretical Percentage (%)
CarbonC54.38%
HydrogenH4.18%
NitrogenN5.28%

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical method for assessing the purity of pharmaceutical intermediates and active compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from any potential impurities, starting materials, or by-products.

The purity is generally determined by integrating the peak area of the analyte and expressing it as a percentage of the total area of all observed peaks in the chromatogram. Although a specific, validated HPLC method for this compound is not available in the cited literature, a representative method can be proposed based on the analysis of similar aromatic and heterocyclic compounds. A typical setup would involve a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. UV detection is suitable due to the presence of chromophoric pyridine and phenyl rings in the molecule.

Table 2: Representative RP-HPLC Method for Purity Analysis

ParameterDescription
Column C18, 5 µm particle size (e.g., 4.6 mm x 250 mm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (potentially with 0.1% formic acid or trifluoroacetic acid to improve peak shape)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at a wavelength such as 254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

This method would be expected to provide excellent resolution and a sharp peak for the main compound, allowing for accurate quantification of its purity. For a related compound, (6-Bromopyridin-2-yl)methanol (B21163), purity levels are often reported to be ≥99.0% when analyzed by HPLC, setting a common quality standard for such intermediates. nbinno.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. A typical DFT study on (6-Bromopyridin-2-YL)(phenyl)methanol (B71518) would involve a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the Schrödinger equation approximately.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure is fundamental to understanding a molecule's stability and reactivity. This involves examining the distribution of electrons and the properties of the molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, one would expect the HOMO to be localized primarily on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO might also be distributed across these aromatic systems.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this molecule, the nitrogen atom of the pyridine ring and the oxygen of the methanol (B129727) group would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to validate and interpret experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic frequencies for the O-H stretch, C-Br stretch, and aromatic C-H and C=C vibrations would be calculated.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods within DFT can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, help confirm the molecular structure.

Isomer Stability and Conformational Analysis

The presence of rotatable bonds (e.g., around the C-C bond connecting the methanol carbon to the rings and the C-O bond) means that this compound can exist in various conformations. DFT would be used to perform a potential energy surface scan by systematically rotating these bonds to identify the most stable conformers (energy minima) and the transition states between them. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological activity.

Elucidation of Reaction Mechanisms and Transition States (e.g., C-H Activation)

DFT is instrumental in studying reaction pathways. For reactions involving this compound, such as C-H activation at the phenyl or pyridine ring, DFT can be used to model the entire reaction coordinate. nih.govnih.govrsc.org This involves locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed, allowing for the determination of activation barriers and reaction thermodynamics. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

Bonding Nature and Interactions within Complexes (e.g., Atoms in Molecules (AIM) analysis)

To understand the nature of chemical bonds and non-covalent interactions, the Quantum Theory of Atoms in Molecules (AIM) can be applied to the DFT-calculated electron density. nih.gov AIM analysis identifies critical points in the electron density to characterize bonding interactions. For this compound, AIM could be used to analyze potential intramolecular hydrogen bonds (e.g., between the hydroxyl group and the pyridine nitrogen) or to study how the molecule interacts with other molecules in a larger complex.

Ab Initio and Semi-Empirical Methods for Complementary Insights

While DFT is a workhorse, other methods provide complementary information.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation from first principles without empirical parameters. researchgate.net High-level ab initio methods can offer greater accuracy than DFT for certain properties, especially for systems where electron correlation is critical, though at a significantly higher computational cost. They can serve as a benchmark to validate the accuracy of DFT results. rsc.org

Semi-Empirical Methods: Methods like AM1 or PM7 use approximations and parameters derived from experimental data to simplify calculations. researchgate.netscribd.com They are much faster than DFT or ab initio methods, making them suitable for preliminary studies of very large systems or for high-throughput screening of molecular properties. However, their accuracy is generally lower and depends heavily on the quality of their parameterization for the specific types of atoms and bonding present in the molecule. scribd.com

Q & A

Q. What are the key physicochemical properties of (6-Bromopyridin-2-yl)methanol, and how do they influence experimental handling?

(6-Bromopyridin-2-yl)methanol has a molecular weight of 188.02 g/mol, a melting point of 34–39°C, and a boiling point of 246°C. Its density (1.668 g/cm³) and moderate polarity necessitate careful solvent selection (e.g., dichloromethane for solubility). The hydroxyl group requires anhydrous storage (2–8°C) to prevent hydrolysis, and its low melting point suggests refrigeration during handling. Safety protocols (R36/37/38) mandate fume hood use to avoid inhalation .

PropertyValueExperimental Implication
Molecular Weight188.02 g/molGuides stoichiometric calculations
Melting Point34–39°CStorage below 30°C recommended
Boiling Point246°CPurification via distillation
Density1.668 g/cm³Solvent compatibility checks

Q. Which spectroscopic techniques are essential for characterizing (6-Bromopyridin-2-yl)methanol, and what key data should be prioritized?

  • ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~5 ppm). Pyridine protons show distinct splitting: H-3 (~8.5 ppm, d), H-4 (~7.2 ppm, t), and H-5 (~7.9 ppm, d). C-6 (bearing Br) is deshielded to ~140 ppm in ¹³C NMR .
  • IR Spectroscopy : OH stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 188 (M⁺) with a characteristic Br isotope pattern (1:1 ratio for M⁺ and M+2) .

Advanced Questions

Q. How can computational tools predict the regioselectivity of (6-Bromopyridin-2-yl)methanol in cross-coupling reactions?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic (C-6) and nucleophilic (O-H) sites. The C-Br bond’s low LUMO energy (~-1.5 eV) favors oxidative addition with Pd(0) catalysts. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction coordinates. Comparing activation energies for Br vs. Cl analogs guides ligand selection (e.g., XPhos for Suzuki-Miyaura coupling) .

Q. What crystallographic strategies resolve structural ambiguities in brominated pyridinemethanol derivatives?

High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement (TWIN/BASF commands) addresses twinning or disorder. Hydrogen-bonding networks (O-H···N) are validated via Hirshfeld surface analysis. If DFT-optimized geometry conflicts with XRD, variable-temperature XRD (100–300 K) or neutron diffraction clarifies dynamic effects. For enantiopure samples, Flack parameter refinement confirms absolute configuration .

Q. How can bioreduction achieve enantioselective synthesis of (6-Bromopyridin-2-yl)methanol analogs?

Leuconostoc pseudomesenteroides N13 reduces ketones to (S)-alcohols with >95% ee under optimized conditions: pH 6.5, 30°C, 120 rpm, and glucose co-substrate. A multi-response nonlinear programming model balances substrate loading (10–20 mM) and enzyme activity. Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) monitors enantiomeric excess. Scale-up to gram quantities requires fed-batch fermentation to maintain stereoselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed and theoretical NMR chemical shifts?

  • Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts proton signals by ±0.5 ppm).
  • Step 2 : Use 2D NMR (HSQC, HMBC) to confirm assignments. For example, HMBC correlations between OH and C-2 resolve positional ambiguity.
  • Step 3 : Compare with DFT-calculated shifts (GIAO method, B3LYP/6-311+G(d,p)). Deviations >1 ppm suggest conformational flexibility or hydrogen bonding .

Q. Why might synthetic yields vary significantly when scaling up bromination reactions?

  • Critical Factors :
  • Temperature Control : Exothermic bromination (e.g., NBS in DCM) requires cooling (0–5°C) to suppress dibromination.
  • Solvent Purity : Trace water hydrolyzes Br₂, reducing effective bromine concentration.
  • Catalyst Aging : Pd(PPh₃)₄ degrades in air; use freshly prepared catalyst under inert gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.